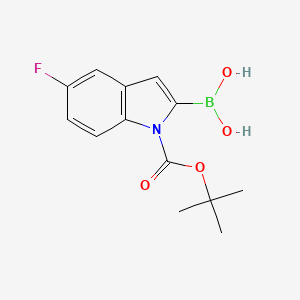

1-Boc-5-fluoroindole-2-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHYEXHDCFQZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376877 | |

| Record name | 1-Boc-5-fluoroindole-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352359-23-0 | |

| Record name | 1-(1,1-Dimethylethyl) 2-borono-5-fluoro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352359-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-5-fluoroindole-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-1H-indole-2-boronic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 1-Boc-5-fluoroindole-2-boronic acid

CAS Number: 352359-23-0

This technical guide provides a comprehensive overview of 1-Boc-5-fluoroindole-2-boronic acid, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and significant applications, with a focus on its role in the creation of targeted therapeutics.

Compound Properties and Specifications

This compound is a white solid organoboron compound. The incorporation of a fluorine atom can enhance the metabolic stability and binding affinity of derivative drug candidates, while the Boc-protecting group increases stability and solubility during synthetic procedures.[1] Its primary utility lies in palladium-catalyzed cross-coupling reactions.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value |

| CAS Number | 352359-23-0 |

| Molecular Formula | C₁₃H₁₅BFNO₄ |

| Molecular Weight | 279.07 g/mol |

| Melting Point | 116-122 °C |

| Purity | Typically ≥ 98% (HPLC) |

| Appearance | White to off-white solid |

| Storage Conditions | 0-8°C |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process commencing with the protection of the indole nitrogen, followed by directed lithiation and subsequent borylation.

Step 1: Boc Protection of 5-Fluoroindole

This initial step protects the reactive nitrogen on the indole ring, which is crucial for directing subsequent reactions to the desired position.

Experimental Protocol:

-

To a solution of 5-fluoroindole in a suitable aprotic solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Upon completion, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to yield 1-Boc-5-fluoroindole.

Step 2: Directed Lithiation and Borylation

This key step introduces the boronic acid moiety at the C2 position of the indole ring. The Boc group at the N1 position directs the deprotonation specifically to the C2 position.

Experimental Protocol:

-

Dissolve the 1-Boc-5-fluoroindole in anhydrous THF and cool the solution to a low temperature, typically -78 °C, under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to the solution. Maintain the low temperature to ensure regioselectivity and prevent side reactions.

-

After stirring for a period to ensure complete lithiation, add a borate ester, such as triisopropyl borate, to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature.

-

The reaction is then quenched with an acidic aqueous solution (e.g., dilute HCl) to hydrolyze the borate ester and yield the boronic acid.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated.

-

Purification is typically achieved by recrystallization or column chromatography to afford pure this compound.

Applications in Drug Discovery: Suzuki-Miyaura Coupling

This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction is extensively used in the pharmaceutical industry to synthesize complex molecules, including kinase inhibitors for targeted cancer therapy.

General Experimental Protocol for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound, an aryl or heteroaryl halide (or triflate), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Add a suitable solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water.

-

Degas the mixture to remove oxygen, which can deactivate the palladium catalyst, and then heat the reaction under an inert atmosphere.

-

Monitor the reaction's progress by TLC or LC-MS.

-

Once complete, cool the reaction mixture and perform a standard aqueous workup.

-

The crude product is then purified by column chromatography or recrystallization to yield the desired coupled product.

Role in Targeted Cancer Therapy: Kinase Inhibitor Synthesis

Indole-based structures are prevalent in many kinase inhibitors due to their ability to mimic the adenine region of ATP, allowing them to bind to the ATP-binding pocket of kinases. The dysregulation of kinase signaling is a common feature of many cancers, making them important targets for drug development. This compound serves as a crucial starting material for the synthesis of inhibitors targeting various kinases, such as BRAF and AKT, which are key components of oncogenic signaling pathways.

For example, mutations in the BRAF gene are common in melanoma. This leads to the constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival. Inhibitors designed to block the activity of mutant BRAF can be synthesized using indole scaffolds derived from this compound.

References

1-Boc-5-fluoroindole-2-boronic acid molecular weight

An In-depth Technical Guide to 1-Boc-5-fluoroindole-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and organic synthesis. We will cover its chemical properties, detailed experimental protocols for its synthesis and application, and its role in the development of targeted therapeutics, illustrated with process workflows and signaling pathway diagrams.

Physicochemical Properties

This compound is a white solid valued for its unique structural features: a boronic acid group for versatile coupling reactions, a Boc-protecting group for stability, and a fluoro-substituted indole core, a common scaffold in pharmacologically active molecules.[1] Its key properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 279.07 g/mol | [1][2][3] |

| Molecular Formula | C₁₃H₁₅BFNO₄ | [1][2][3] |

| CAS Number | 352359-23-0 | [1][2] |

| Melting Point | 116-122 °C | [1] |

| Appearance | White solid | [1] |

| Purity | ≥95-99% (by HPLC) | [1][2] |

| Boiling Point | 446.5 °C at 760 mmHg | [4] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process: N-protection of the indole followed by ortho-lithiation and borylation.

Characterization of the final product is crucial. High-Performance Liquid Chromatography (HPLC) is used to determine purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) and Mass Spectrometry (MS) are used to confirm the molecular structure.

Applications in Medicinal Chemistry

Boronic acids are indispensable tools in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of complex molecular architectures.[7]

This compound is particularly valuable as an intermediate for synthesizing biologically active molecules, especially in the development of targeted cancer therapies.[1] Many modern oncology drugs function by inhibiting specific enzymes, such as protein kinases, that are overactive in cancer cells. The indole scaffold is a privileged structure in kinase inhibitor design, and this boronic acid allows for the efficient elaboration of this core to create potent and selective inhibitors.

Illustrative Signaling Pathway: Kinase Inhibition

The diagram below illustrates a simplified signal transduction pathway. An external growth factor binds to a receptor tyrosine kinase (RTK), causing it to dimerize and auto-phosphorylate. This activates downstream signaling proteins (e.g., GRB2, SOS, RAS), leading to a cascade (e.g., RAF-MEK-ERK pathway) that ultimately promotes cell proliferation. Kinase inhibitors, often synthesized using building blocks like this compound, block this pathway by competing with ATP for the kinase's binding site, thereby halting the signal and preventing uncontrolled cell growth.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of N-Boc-indole-2-boronic acids.[8]

Materials:

-

5-fluoroindole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in hexanes/THF

-

Tetrahydrofuran (THF), anhydrous

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Boc Protection:

-

Dissolve 5-fluoroindole (1.0 eq) and a catalytic amount of DMAP (0.05 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add (Boc)₂O (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-Boc-5-fluoroindole, which can be purified by column chromatography if necessary.

-

-

Borylation:

-

Dissolve the 1-Boc-5-fluoroindole (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi or LDA (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature.

-

Add triisopropyl borate (1.5 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (~pH 2-3).

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture to yield this compound as a white solid.

-

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

Materials:

-

This compound (1.0 eq)

-

Aryl halide (e.g., 4-bromopyridine) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

-

To a reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. This compound [myskinrecipes.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Page loading... [guidechem.com]

An In-depth Technical Guide to the Synthesis of 1-Boc-5-fluoroindole-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocol for 1-Boc-5-fluoroindole-2-boronic acid, a key building block in medicinal chemistry and pharmaceutical development. The document outlines a robust two-step synthetic pathway, commencing with the protection of commercially available 5-fluoroindole, followed by a regioselective borylation at the C2 position. Detailed experimental procedures, quantitative data, and workflow visualizations are presented to facilitate its practical application in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step process:

-

N-Boc Protection: The nitrogen atom of the 5-fluoroindole ring is protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to enhance the stability of the indole ring and to direct the subsequent functionalization to the desired position.

-

Lithiation and Borylation: The protected indole is then subjected to lithiation at the C2 position using a strong base, followed by quenching with a borate ester to introduce the boronic acid moiety.

This synthetic route is reliable and scalable, making it suitable for both research and development purposes.

Experimental Protocols

Step 1: Synthesis of 1-Boc-5-fluoroindole

This procedure details the protection of the 5-fluoroindole nitrogen with a Boc group.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 5-Fluoroindole | 135.13 | 10.0 | 1.35 g |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 12.0 | 2.62 g |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 1.0 | 122 mg |

| Dichloromethane (DCM) | - | - | 50 mL |

Procedure:

-

To a solution of 5-fluoroindole (1.35 g, 10.0 mmol) in dichloromethane (50 mL) at room temperature, add 4-dimethylaminopyridine (122 mg, 1.0 mmol).

-

To this stirred solution, add di-tert-butyl dicarbonate (2.62 g, 12.0 mmol) portion-wise over 5 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Boc-5-fluoroindole as a white solid.

Step 2: Synthesis of this compound

This procedure describes the C2-borylation of 1-Boc-5-fluoroindole via a lithiation-borylation sequence.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1-Boc-5-fluoroindole | 235.26 | 5.0 | 1.18 g |

| Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene | - | 6.0 | 3.0 mL |

| Triisopropyl borate | 188.08 | 7.5 | 1.73 mL |

| Tetrahydrofuran (THF), anhydrous | - | - | 25 mL |

| 1 M Hydrochloric acid (HCl) | - | - | As needed |

| Ethyl acetate | - | - | For extraction |

| Brine | - | - | For washing |

| Anhydrous sodium sulfate (Na₂SO₄) | - | - | For drying |

Procedure:

-

Dissolve 1-Boc-5-fluoroindole (1.18 g, 5.0 mmol) in anhydrous tetrahydrofuran (25 mL) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add lithium diisopropylamide (3.0 mL of a 2.0 M solution, 6.0 mmol) dropwise to the stirred solution. Maintain the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

To this solution, add triisopropyl borate (1.73 mL, 7.5 mmol) dropwise, ensuring the temperature remains at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH of the aqueous layer is between 2 and 3.

-

Extract the mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white to off-white solid.

Visualized Synthetic Pathway and Workflow

The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis of this compound.

Caption: Chemical synthesis pathway for this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

-

5-Fluoroindole: Handle in a well-ventilated area. Avoid inhalation and contact with skin and eyes.

-

Di-tert-butyl dicarbonate (Boc₂O): Irritant. Handle with gloves and safety glasses.

-

4-Dimethylaminopyridine (DMAP): Toxic. Avoid contact with skin.

-

Lithium diisopropylamide (LDA): Highly flammable and corrosive. Handle under an inert atmosphere.

-

Triisopropyl borate: Flammable liquid and vapor. Causes serious eye irritation.

-

Anhydrous solvents: Handle under an inert atmosphere to prevent moisture contamination.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE).

Characterization Data

The final product, this compound, can be characterized by standard analytical techniques:

-

¹H NMR: To confirm the presence of the Boc group and the indole protons.

-

¹³C NMR: To identify all carbon atoms in the molecule.

-

¹⁹F NMR: To confirm the presence of the fluorine atom.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point: To assess the purity of the final product.

This comprehensive guide provides the necessary information for the successful synthesis of this compound. The presented protocols are based on established chemical principles and analogous transformations, offering a reliable pathway for obtaining this valuable synthetic intermediate.

Spectroscopic and Synthetic Profile of 1-Boc-5-fluoroindole-2-boronic acid: A Key Intermediate in Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodology for 1-Boc-5-fluoroindole-2-boronic acid, a key building block in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and organic synthesis.

Core Compound Specifications

This compound is a heterocyclic compound featuring a fluorinated indole core, a boronic acid moiety at the 2-position, and a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen. This trifunctional nature makes it a versatile reagent in medicinal chemistry, particularly for the synthesis of complex molecules through cross-coupling reactions.

| Property | Value | Reference |

| CAS Number | 352359-23-0 | [1][2] |

| Molecular Formula | C₁₃H₁₅BFNO₄ | [1][2] |

| Molecular Weight | 279.07 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 116-122 °C | [1] |

Spectroscopic Data Summary

Due to the limited availability of published experimental spectra for this specific molecule, the following tables present predicted spectroscopic data based on the analysis of similar compounds and established principles of NMR, MS, and IR spectroscopy. These values are intended to serve as a reference for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.20 | d | 1H | H-4 |

| ~7.45 | dd | 1H | H-6 |

| ~7.10 | s | 1H | H-3 |

| ~7.00 | td | 1H | H-7 |

| ~5.50 | br s | 2H | B(OH)₂ |

| 1.65 | s | 9H | C(CH₃)₃ |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160.0 (d, ¹JCF ≈ 240 Hz) | C-5 |

| ~149.5 | C=O (Boc) |

| ~138.0 | C-7a |

| ~132.0 | C-3a |

| ~120.0 (d, ³JCF ≈ 10 Hz) | C-7 |

| ~115.0 (d, ²JCF ≈ 25 Hz) | C-4 |

| ~110.0 (d, ²JCF ≈ 20 Hz) | C-6 |

| ~108.0 | C-3 |

| ~85.0 | C(CH₃)₃ |

| ~28.0 | C(CH₃)₃ |

| Note: C-2 is often not observed due to quadrupolar relaxation by the boron atom. |

¹⁹F NMR (376 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ -120.0 | F-5 |

¹¹B NMR (128 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~30.0 | B(OH)₂ |

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS)

| m/z | Ion |

| 280.1 | [M+H]⁺ |

| 302.1 | [M+Na]⁺ |

| 224.1 | [M-C₄H₉O₂]⁺ (Loss of Boc group) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 (broad) | O-H stretch (boronic acid) |

| ~2980, 2930 | C-H stretch (aliphatic) |

| ~1730 | C=O stretch (Boc) |

| ~1470, 1450 | C=C stretch (aromatic) |

| ~1350 | B-O stretch |

| ~1250 | C-N stretch |

| ~1150 | C-O stretch |

Experimental Protocols

The following is a representative protocol for the synthesis of this compound, adapted from established methods for related indole boronic acids.

Synthesis of this compound

This procedure involves the Boc-protection of 5-fluoroindole followed by lithiation and subsequent borylation.

Materials:

-

5-Fluoroindole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Boc Protection: To a solution of 5-fluoroindole in anhydrous THF, add a catalytic amount of DMAP followed by the dropwise addition of (Boc)₂O at room temperature. Stir the reaction mixture until completion (monitored by TLC).

-

Workup: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-5-fluoroindole.

-

Borylation: Dissolve the crude 1-Boc-5-fluoroindole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere. Add n-BuLi dropwise and stir for 1 hour.

-

Quenching: Add triisopropyl borate dropwise to the reaction mixture at -78 °C and allow it to warm to room temperature overnight.

-

Acidic Workup: Cool the reaction mixture to 0 °C and quench with 1 M HCl. Stir for 1 hour, then extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound.

Role in Drug Discovery: Targeting the p97 Pathway

This compound serves as a valuable scaffold for the synthesis of inhibitors targeting various cellular pathways implicated in disease. One such pathway is the ubiquitin-proteasome system, where the ATPase p97 plays a crucial role in protein homeostasis.[3][4][5][6] Indole-based compounds have been identified as allosteric inhibitors of p97, making this an important area of research in cancer therapy.[3][4]

The p97-UFD1-NPL4 complex is a key player in endoplasmic reticulum-associated degradation (ERAD), where it facilitates the extraction of misfolded proteins from the ER for subsequent degradation by the proteasome.[7][8] Inhibition of p97 disrupts this process, leading to an accumulation of misfolded proteins and ultimately, apoptosis.

This technical guide serves as a foundational resource for the synthesis and characterization of this compound and highlights its potential in the development of novel p97 inhibitors for cancer therapy.

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Allosteric Indole Amide Inhibitors of p97: Identification of a Novel Probe of the Ubiquitin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | A Mighty “Protein Extractor” of the Cell: Structure and Function of the p97/CDC48 ATPase [frontiersin.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

A Comprehensive Technical Guide to the Stability and Storage of 1-Boc-5-fluoroindole-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and optimal storage conditions for 1-Boc-5-fluoroindole-2-boronic acid, a critical building block in contemporary drug discovery and organic synthesis. Understanding the chemical stability, potential degradation pathways, and proper handling of this reagent is paramount to ensuring its integrity and the reproducibility of experimental outcomes.

Introduction to this compound

This compound (CAS No. 352359-23-0) is a versatile synthetic intermediate widely employed in pharmaceutical and chemical research.[1][2][3] Its utility is particularly pronounced in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern medicinal chemistry for the synthesis of complex organic molecules.[3][4] The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and solubility, while the fluorine atom can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules.[1][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 352359-23-0 | [1][2] |

| Molecular Formula | C₁₃H₁₅BFNO₄ | [1][2] |

| Molecular Weight | 279.07 g/mol | [1][2] |

| Appearance | White solid | [1] |

| Melting Point | 116-122 °C | [1] |

| Purity | ≥ 95-99% (HPLC) | [1][2] |

Stability Profile

The stability of boronic acids is a critical consideration for their effective use. While specific, long-term stability data for this compound is not extensively published, the general stability of boronic acids provides a strong indication of its behavior. The Boc protecting group is known to enhance the stability of the indole ring system.[1][5]

General Stability of Boronic Acids

Boronic acids are generally stable compounds under standard laboratory conditions.[6] However, they are susceptible to certain degradation pathways, primarily dehydration and oxidation.

Potential Degradation Pathways

The primary degradation pathways for boronic acids include:

-

Dehydration (Anhydride Formation): Boronic acids can lose water to form cyclic trimers known as boroxines. This process is often reversible upon the addition of water.

-

Oxidation: The carbon-boron bond is susceptible to oxidation, which can lead to deboronation and the formation of the corresponding alcohol (in this case, 1-Boc-5-fluoroindol-2-ol) and boric acid.[7] This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[7][8]

-

Protodeboronation: In the presence of strong acids or bases, the boronic acid group can be cleaved and replaced by a hydrogen atom.

The following diagram illustrates the potential degradation pathways for this compound.

Caption: Potential degradation routes for this compound.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the quality and shelf-life of this compound.

Storage Conditions

The recommended storage conditions are summarized in Table 2.

| Parameter | Recommendation | Rationale |

| Temperature | 0-8°C or -20°C (long-term) | To minimize thermal degradation and slow down potential decomposition reactions.[1][9] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation by atmospheric oxygen. |

| Moisture | Keep in a dry, tightly sealed container | To prevent hydrolysis and potential degradation. Boronic acids are moisture-sensitive.[9] |

| Light | Protect from light | To prevent light-catalyzed degradation. |

Handling Procedures

For safe and effective handling, the following workflow is recommended:

Caption: Step-by-step handling procedure for this compound.

Experimental Protocols

Protocol: Assessment of Boronic Acid Stability by HPLC

Objective: To determine the purity and identify potential degradation products of this compound over time under various storage conditions.

Materials:

-

This compound

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Aliquot the stock solution into several vials.

-

-

Stress Conditions:

-

Store the vials under different conditions:

-

Control: -20°C, protected from light.

-

Refrigerated: 4°C, protected from light.

-

Room Temperature: 25°C, protected from light.

-

Elevated Temperature: 40°C, protected from light.

-

Light Exposure: Room temperature, exposed to ambient light.

-

-

-

Time Points:

-

Analyze the samples at regular intervals (e.g., t=0, 1 week, 1 month, 3 months, 6 months).

-

-

HPLC Analysis:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A suitable gradient to elute the parent compound and any potential degradation products (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1 mL/min

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Calculate the peak area of the parent compound and any new peaks that appear over time.

-

Determine the percentage of the parent compound remaining at each time point under each condition.

-

Identify potential degradation products by comparing retention times with known standards or by using LC-MS for mass identification.

-

Summary and Recommendations

This compound is a valuable synthetic tool whose efficacy is dependent on its purity and stability. To ensure optimal performance and reproducible results, it is imperative to:

-

Store the compound at low temperatures (0-8°C or -20°C for long-term storage), under an inert atmosphere, and protected from light and moisture. [1][9]

-

Handle the compound in a dry, well-ventilated environment using appropriate personal protective equipment.

-

Minimize exposure to ambient conditions during weighing and handling.

-

Routinely assess the purity of the material, especially for long-term stored samples, using techniques such as HPLC.

By adhering to these guidelines, researchers can ensure the integrity of this compound and its successful application in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound [myskinrecipes.com]

- 4. boronmolecular.com [boronmolecular.com]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

The Dual Role of the Boc Protecting Group in the Chemistry of Indole Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The indole scaffold is a cornerstone in medicinal chemistry and materials science. Its functionalization, often achieved via indole boronic acids in cross-coupling reactions, is of paramount importance. The tert-butyloxycarbonyl (Boc) group is frequently employed as a protecting group for the indole nitrogen. However, its role extends beyond simple protection, significantly influencing the stability, reactivity, and regioselectivity of functionalization. This technical guide provides an in-depth analysis of the multifaceted role of the Boc group in the context of indole boronic acids, supported by experimental protocols, comparative data, and mechanistic diagrams.

The Protective Role of the Boc Group on the Indole Nitrogen

The primary function of any protecting group on the indole nitrogen is to modulate its reactivity and prevent unwanted side reactions. The lone pair of electrons on the indole nitrogen can interfere with transition-metal catalysts or act as a competing nucleophile.

1.1. Stability and Lability: Unlike its robust nature on aliphatic amines, the N-Boc group on an indole is notably more labile.[1] The delocalization of the nitrogen's lone pair into the aromatic ring reduces the amide character of the N-carbonyl bond, making it more susceptible to cleavage.[1] This lability is observed under various conditions:

-

Thermal Conditions: The Boc group can be partially or fully cleaved during heating, which can be an issue in thermally driven reactions like microwave-assisted Suzuki couplings.[2] In some cases, this can be leveraged for a simultaneous diarylation and deprotection strategy.[2]

-

Basic/Acidic Conditions: Mild basic or acidic conditions, often employed in work-ups or subsequent reaction steps, can lead to unintended deprotection.[1][3] Standard deprotection is readily achieved with strong acids like trifluoroacetic acid (TFA) or HCl.[4]

1.2. Influence on Suzuki-Miyaura Cross-Coupling Reactivity: The presence of the Boc group has a tangible impact on the efficiency of Suzuki-Miyaura reactions. The outcome often depends on whether the indole derivative is the organoboron species or the organic halide. A study comparing unprotected, N-Boc, and N-Tosyl (Tos) indoles revealed that when indolylboronic acids are coupled with phenyl bromides, yields are highest in the absence of a protecting group and lower with the Boc group.[5] Conversely, when indole bromides are reacted with phenylboronic acids, the yields are consistently high and largely unaffected by the presence of a Boc group.[5] This suggests that the electronic and steric properties of the N-Boc group can hinder the transmetalation step when the boron moiety is directly attached to the indole.

The Directing Role of the Boc Group in C-H Functionalization

Beyond protection, the Boc group serves as a powerful directing group, altering the regioselectivity of C-H activation and borylation reactions. This function provides access to indole isomers that are otherwise difficult to synthesize.

In Iridium-catalyzed C-H borylation, unprotected indoles are typically functionalized at the C2 position. However, the introduction of a sterically bulky N-Boc group effectively blocks the C2 position, redirecting the borylation to the C3 position.[6] This catalyst-controlled site selectivity is a crucial tool for synthetic chemists, enabling the preparation of C3-borylated indoles, which are valuable building blocks for further elaboration.[6]

Caption: Logical relationships of the N-Boc group's roles.

Quantitative Data Summary

The following tables summarize quantitative data from the literature, providing a clear comparison of yields and regioselectivity.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Indoles [5]

| Indole Partner (Halide) | Boron Partner | N-Protecting Group | Yield (%) |

| 5-Bromoindole | Phenylboronic Acid | None | 91 |

| 5-Bromoindole | Phenylboronic Acid | Boc | 95 |

| 5-Bromoindole | Phenylboronic Acid | Tos | 98 |

| Indole Partner (Boronic Acid) | Boron Partner | N-Protecting Group | Yield (%) |

| Indole-5-boronic acid | Bromobenzene | None | 86 |

| Indole-5-boronic acid | Bromobenzene | Boc | 75 |

| Indole-5-boronic acid | Bromobenzene | Tos | 65 |

Table 2: Regioselectivity in Ir-Catalyzed Borylation of Indoles [6]

| Substrate | Protecting Group | Borylation Position | Yield (%) |

| Indole | None | C2 | High |

| Pyrrole | None | C2 | 85 |

| Pyrrole | Boc | C3 | 75 |

| Indole | Boc | C3 | 71 |

| 7-Azaindole | Boc | C3 | 65 |

Experimental Protocols

Detailed methodologies for key transformations involving N-Boc indole boronic acids are provided below.

4.1. Synthesis of N-Boc-indole-2-boronic acid [7]

This protocol describes the synthesis via lithiation and subsequent borylation.

Caption: Workflow for synthesizing N-Boc-indole-2-boronic acid.

-

Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 1-Boc-indole (1.0 equiv) and triisopropyl borate (1.5 equiv) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to 0°C and add lithium diisopropylamide (LDA) (1.2 equiv, 2.0 M solution in THF/heptane/ethylbenzene) dropwise while maintaining the temperature.

-

Reaction Monitoring: Stir the mixture at 0°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, carefully quench the reaction by adding dilute HCl to adjust the pH to ~7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethyl acetate to yield the pure N-Boc-indole-2-boronic acid.[7]

4.2. General Protocol for Suzuki-Miyaura Cross-Coupling [8][9]

This protocol outlines a general procedure for coupling an N-Boc indolylboronic acid with an aryl halide.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

-

Materials: N-Boc indole boronic acid (1.2-1.5 equiv), aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv), and degassed solvent (e.g., 1,4-dioxane/H₂O 4:1).

-

Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add the aryl halide, N-Boc indole boronic acid, palladium catalyst, and base.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]

4.3. General Protocol for N-Boc Deprotection [4][6]

This protocol describes a standard acidic deprotection of the N-Boc group.

-

Reaction Setup: Dissolve the N-Boc protected indole (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or methanol.

-

Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA, 5-10 equiv) or a 4M solution of HCl in 1,4-dioxane.

-

Reaction: Stir the mixture at room temperature. The reaction is often rapid, accompanied by the evolution of CO₂ gas, and can be monitored by TLC.[10]

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. If necessary, neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with an appropriate organic solvent.

-

Purification: Dry the organic extracts, concentrate, and purify the crude product as needed, typically by column chromatography or recrystallization.

Conclusion

The tert-butyloxycarbonyl group plays a critical and dual role in the chemistry of indole boronic acids. As a protecting group , it effectively shields the indole nitrogen, though its inherent lability on the indole scaffold requires careful consideration of reaction conditions. As a directing group , it provides an invaluable synthetic strategy to control regioselectivity in C-H functionalization, specifically guiding borylation to the C3 position. For researchers in drug development and organic synthesis, a thorough understanding of these functions is essential for the strategic design of synthetic routes, optimization of reaction yields, and the efficient construction of complex indole-containing molecules.

References

- 1. reddit.com [reddit.com]

- 2. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 3. Bases - Wordpress [reagents.acsgcipr.org]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

The Electronic Influence of the 5-Fluoro Substituent in Indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a fluorine atom at the 5-position of the indole ring system is a common strategy in medicinal chemistry to modulate the electronic properties and, consequently, the biological activity of the resulting derivatives. This technical guide provides an in-depth analysis of the electronic effects imparted by the 5-fluoro substituent. It includes a compilation of quantitative data, detailed experimental protocols for the characterization of these effects, and visual representations of relevant synthetic and analytical workflows. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel indole-based therapeutic agents.

Introduction

Indole and its derivatives are privileged scaffolds in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The electronic nature of the indole ring is finely tunable through substitution, which in turn influences its reactivity, metabolic stability, and interactions with biological targets. The fluorine atom, owing to its unique properties of high electronegativity, small size, and ability to form strong carbon-fluorine bonds, is a particularly interesting substituent. When placed at the 5-position of the indole ring, the 5-fluoro group exerts a significant electronic effect, which is a combination of its inductive and resonance contributions. Understanding and quantifying this effect is crucial for rational drug design.

Quantitative Analysis of the Electronic Effect

The electronic influence of the 5-fluoro substituent can be quantified through various physicochemical parameters. The following tables summarize key data points that characterize the electronic nature of 5-fluoroindole derivatives.

Table 1: Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ or log(k/k₀) = σρ, is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic systems. The substituent constant, σ, is a measure of the electronic effect of a particular substituent. For the 5-fluoro substituent on the indole ring, the para-substituent constant (σp) is often used as an approximation due to the similar resonance and inductive effects.

| Substituent | Hammett Constant (σp) | Reference |

| -F | +0.06 | [1] |

Note: A positive σ value indicates an electron-withdrawing character.

Table 2: Acidity and Basicity (pKa Values)

The pKa of the indole N-H proton is a direct measure of the electron density on the pyrrole nitrogen. Electron-withdrawing substituents generally decrease the pKa, making the N-H proton more acidic.

| Compound | pKa | Solvent | Reference |

| Indole | 16.97 | DMSO | [2] |

| 5-Fluoroindole | Data not explicitly found, but expected to be lower than indole |

Note: While a specific pKa value for 5-fluoroindole was not found in the provided search results, the electron-withdrawing nature of fluorine would lead to an expectation of a lower pKa compared to unsubstituted indole.

Table 3: NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the electronic environment of nuclei. The chemical shifts of ¹H, ¹³C, and ¹⁹F can provide valuable insights into the electron distribution within the 5-fluoroindole scaffold.

| Nucleus | Position | Chemical Shift (ppm) | Solvent | Reference |

| ¹H | C2-H | ~7.3 | CDCl₃ | [3] |

| ¹H | C3-H | ~6.5 | CDCl₃ | [3] |

| ¹³C | C5 | ~158 (JC-F ≈ 235 Hz) | CDCl₃ | [4] |

| ¹⁹F | C5-F | ~ -120 to -125 | Varies | [5] |

Note: Chemical shifts are approximate and can vary depending on the specific derivative and experimental conditions. The large one-bond carbon-fluorine coupling constant (JC-F) is characteristic.

Table 4: Electrochemical Properties

The oxidative potential of indole derivatives is another indicator of their electron density. Electron-withdrawing groups generally increase the oxidative potential, making the molecule more difficult to oxidize.

| Compound | Oxidative Potential (V vs. SCE) | Reference |

| 5-Fluoroindole | 1.05 | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the electronic effects of the 5-fluoro substituent in indole derivatives.

Determination of Hammett Constants

The Hammett substituent constant (σ) for the 5-fluoro group can be determined by measuring the ionization constants (pKa) of a series of 5-substituted benzoic acids and comparing them to the pKa of unsubstituted benzoic acid.

Protocol: Potentiometric Titration of Substituted Benzoic Acids [7][8]

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of the 5-fluoro-substituted benzoic acid in a 70:30 ethanol-water mixture.

-

Prepare a standardized 0.05 M solution of NaOH in the same 70:30 ethanol-water solvent system.

-

-

Titration:

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume (e.g., 25 mL) of the substituted benzoic acid solution in a beaker with a magnetic stir bar.

-

Record the initial pH of the solution.

-

Add the NaOH solution in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to obtain a titration curve.

-

Determine the volume of NaOH required to reach the half-equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.

-

Calculate the Hammett constant using the equation: σ = (pKa of benzoic acid - pKa of 5-fluoro-substituted benzoic acid) / ρ , where ρ is the reaction constant for the ionization of benzoic acid in the chosen solvent system (ρ = 1 for the definition of σ in water).[9]

-

Determination of pKa of the Indole N-H

The acidity of the N-H proton in 5-fluoroindole derivatives can be determined using potentiometric titration or UV-Vis spectrophotometry.

Protocol: Potentiometric Titration for Indole N-H pKa [10][11]

-

Solution Preparation:

-

Dissolve a known amount of the 5-fluoroindole derivative in a suitable solvent (e.g., DMSO, due to the high pKa of the indole N-H).

-

Prepare a standardized solution of a strong, non-aqueous base (e.g., tetrabutylammonium hydroxide in DMSO).

-

-

Titration:

-

Calibrate the pH electrode for non-aqueous conditions.

-

Titrate the 5-fluoroindole solution with the standardized base, recording the potential difference (mV) or pH reading after each addition.

-

-

Data Analysis:

-

Plot the potential/pH versus the volume of base added.

-

The pKa is determined from the inflection point of the titration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for characterizing the structure and electronic properties of 5-fluoroindole derivatives.

Protocol: ¹H, ¹³C, and ¹⁹F NMR Spectroscopy [3][12]

-

Sample Preparation:

-

Dissolve 5-10 mg of the 5-fluoroindole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

For ¹⁹F NMR, no external standard is necessary as the spectrometer's frequency provides an absolute reference.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transformation, phasing, and baseline correction).

-

Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Analyze the chemical shifts, coupling constants (especially JH-F and JC-F), and integration to elucidate the electronic environment of the nuclei.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and conceptual relationships relevant to the study of 5-fluoroindole derivatives.

Caption: Fischer Indole Synthesis of 5-Fluoroindole.

Caption: General Workflow for Spectral Analysis.

Caption: Electronic Effects of the 5-Fluoro Substituent.

Conclusion

The 5-fluoro substituent exerts a notable, albeit modest, electron-withdrawing effect on the indole ring system. This is primarily due to the strong inductive effect of the fluorine atom, which outweighs its electron-donating resonance effect. This electronic perturbation influences key molecular properties such as the acidity of the N-H proton, the electron density at various positions around the ring, and the susceptibility of the molecule to oxidation. A thorough understanding and quantitative characterization of these effects, utilizing the experimental protocols outlined in this guide, are essential for the successful design and optimization of 5-fluoroindole derivatives as therapeutic agents. The data and methodologies presented herein provide a solid foundation for researchers in this field to build upon.

References

- 1. global.oup.com [global.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. diva-portal.org [diva-portal.org]

- 6. ossila.com [ossila.com]

- 7. web.viu.ca [web.viu.ca]

- 8. pharmacy180.com [pharmacy180.com]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. benchchem.com [benchchem.com]

Commercial suppliers of 1-Boc-5-fluoroindole-2-boronic acid

An In-Depth Technical Guide to 1-Boc-5-fluoroindole-2-boronic acid for Drug Discovery Professionals

Introduction

This compound (CAS No: 352359-23-0) is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and pharmaceutical development.[1][2] Its structure, which combines a protected indole core, a fluorine substituent, and a boronic acid moiety, makes it a valuable building block for complex organic molecules. The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and solubility, while the fluorine atom can modulate the pharmacokinetic and biological properties of the final compounds.[1]

This boronic acid derivative is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[2][3] This reaction is fundamental in synthesizing biaryl and heteroaryl structures, which are common motifs in biologically active molecules, including targeted cancer therapies.[1][3] This guide provides a comprehensive overview of commercial suppliers, key technical data, and detailed experimental protocols relevant to the application of this compound in research and development.

Commercial Supplier Data

Sourcing high-purity intermediates is critical for ensuring the reproducibility of experimental results.[3] The following table summarizes key quantitative data for this compound from various commercial suppliers.

| Supplier | Catalog Number | Purity | Pack Size(s) | Price (USD) | CAS Number | Molecular Formula | Molecular Weight |

| Chem-Impex | 17419 | ≥ 99% (HPLC) | 250 mg / 1 g / 5 g | $72.31 / $138.61 / $544.52 | 352359-23-0 | C₁₃H₁₅BFNO₄ | 279.07 |

| P212121 Store | CO-BB-2210 | >98.0 % | 1 g / 5 g | $117.00 (for 1g) | 352359-23-0 | C₁₃H₁₅BFNO₄ | 279.1 |

| Fluorochem | F016247 | 98% | Not Specified | Not Specified | 352359-23-0 | C₁₃H₁₅BFNO₄ | 279.07 |

| CP Lab Safety | Not Specified | ~95% | 250 mg | Not Specified | 352359-23-0 | C₁₃H₁₅BFNO₄ | 279.07 |

| JIEJIE GROUP | Not Specified | 98% | Gram / Kilogram | Not Specified | 352359-23-0 | C₁₃H₁₅BFNO₄ | 279.07 |

Note: Prices and availability are subject to change. This data is based on information available as of late 2025. Researchers should verify current details with the suppliers.

Key Applications and Signaling Pathways

Boronic acids are crucial in drug discovery, famously exemplified by the proteasome inhibitor Bortezomib (Velcade).[4][5] They act as versatile building blocks for constructing complex molecules that can interact with specific biological targets.[3] The primary application for this compound is the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating C-C bonds.[6] This reaction is central to synthesizing a wide array of compounds for screening in drug development programs, particularly in oncology, where indole-containing compounds are prevalent.

Experimental Protocols

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. Conditions may require optimization depending on the specific aryl halide coupling partner.[7][8]

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound (1.2 - 1.5 equiv.)

-

Aryl or heteroaryl halide (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst like G3-XPhos) (1-5 mol%)[8][9]

-

Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv.)[10]

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, DMF, often with water)[6][7]

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer and heating plate

Procedure:

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[7][9] For challenging couplings or unstable boronic acids, reactions can sometimes be performed at room temperature using a highly active pre-catalyst.[8]

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.[10]

Conclusion

This compound is an indispensable tool for the synthesis of novel chemical entities in drug discovery. Its utility in forming C-C bonds through robust methods like the Suzuki-Miyaura coupling allows for the efficient construction of diverse molecular libraries.[1][3] By understanding the available commercial sources and mastering the associated experimental protocols, researchers can effectively leverage this building block to advance the development of next-generation therapeutics. Careful selection of catalysts and reaction conditions is paramount to overcoming potential challenges, such as competitive protodeboronation, particularly with fluorinated substrates.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. benchchem.com [benchchem.com]

- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Boc-5-fluoroindole-2-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction with 1-Boc-5-fluoroindole-2-boronic acid. This versatile building block is crucial in medicinal chemistry for synthesizing a wide array of complex molecules. The protocols outlined below are based on established methodologies for challenging Suzuki-Miyaura couplings, including those with heteroarylboronic acids which are known to be susceptible to protodeboronation.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organohalide or triflate.[1][2] Its broad functional group tolerance and relatively mild reaction conditions have made it an indispensable tool in modern organic synthesis.[1][3] The successful coupling of this compound hinges on the careful selection of the catalyst, base, and solvent system to maximize yield and minimize side reactions.[4][5]

General Considerations

The N-H proton of unprotected indoles can sometimes interfere with the catalytic cycle, potentially leading to lower yields. The use of a Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen, as in this compound, can mitigate these issues and lead to more consistent results.[6]

A common side reaction with heteroarylboronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[5][7] This can be minimized by using highly active catalysts that promote a fast coupling reaction, thereby "outrunning" the decomposition of the boronic acid.[5][8] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere is also critical to prevent the homocoupling of the boronic acid.[6]

Summary of Typical Suzuki-Miyaura Coupling Conditions

The following table summarizes common conditions for the Suzuki-Miyaura coupling of aryl and heteroaryl boronic acids, providing a starting point for the optimization of reactions with this compound.

| Component | Examples | Typical Concentration/Loading | Key Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3) | 1-5 mol% | Buchwald precatalysts are often highly effective for challenging couplings, allowing for lower temperatures and shorter reaction times.[8][9] |

| Ligand | Triphenylphosphine (PPh₃), dppf, XPhos, SPhos | 1-2 equivalents relative to Palladium | Bulky, electron-rich phosphine ligands often enhance catalytic activity.[6][9] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | 2-3 equivalents | The choice of base is critical and can significantly impact the reaction outcome.[10][11] K₃PO₄ is often a good choice for heteroaryl couplings.[6][9] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O | 0.1 - 0.5 M | A mixture of an organic solvent and water is commonly used to dissolve both the organic reactants and the inorganic base.[6][11] |

| Temperature | Room Temperature to 110 °C | - | The optimal temperature will depend on the reactivity of the coupling partners and the catalyst system used.[6][12] |

| Reaction Time | 30 minutes to 24 hours | - | Reaction progress should be monitored by TLC or LC-MS.[6] |

Experimental Protocols

Below are two detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. Protocol A describes a general method using a common palladium catalyst, while Protocol B utilizes a highly active Buchwald precatalyst for more challenging substrates.

Protocol A: General Suzuki-Miyaura Coupling

This protocol is a good starting point for a wide range of aryl and heteroaryl halides.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water, degassed

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Protocol B: Accelerated Coupling with a Buchwald Precatalyst

This protocol is recommended for less reactive aryl chlorides or when protodeboronation is a significant issue. The use of a highly active precatalyst allows for lower reaction temperatures and shorter reaction times.[8]

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., chloride or bromide)

-

XPhos Pd G3 Precatalyst

-

Potassium Phosphate (K₃PO₄)

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Water, degassed

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol) to a reaction vial.

-

Add solid potassium phosphate (3.0 mmol).

-

Seal the vial and remove it from the glovebox.

-

Add anhydrous, degassed THF (5 mL) and degassed water (1 mL) via syringe.

-

Stir the reaction mixture vigorously at room temperature or heat to 40-60 °C if necessary.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 30 minutes to 2 hours.[8]

-

Upon completion, quench the reaction with water and extract with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by silica gel chromatography to yield the final product.

Diagrams

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed Coupling of 1-Boc-5-fluoroindole-2-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1-Boc-5-fluoroindole-2-boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex, fluorinated indole derivatives, which are prevalent scaffolds in numerous biologically active compounds. This document outlines recommended palladium catalysts, reaction conditions, and detailed experimental protocols to facilitate the successful application of this reagent in drug discovery and development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[1] this compound is a valuable substrate in this reaction, allowing for the introduction of a protected, fluorinated indole moiety into a variety of organic molecules. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen can influence reaction yields, sometimes resulting in lower yields compared to unprotected indoles, but it also enhances stability and solubility.[2][3] The fluorine substituent offers a means to modulate the pharmacokinetic and physicochemical properties of the target molecules.

Catalyst Selection and Performance

The choice of palladium catalyst and associated ligands is critical for achieving high yields and reaction efficiency in the Suzuki-Miyaura coupling of indolylboronic acids. Bulky, electron-rich phosphine ligands are often employed to promote the catalytic cycle and prevent catalyst deactivation. While specific data for this compound is not extensively tabulated in single sources, data from closely related indole boronic acid systems can provide valuable guidance on catalyst selection.

For instance, the coupling of 5-indole boronic acid with 3-chloroindazole has been studied with various palladium catalysts, offering insights into their relative performance.

Table 1: Performance of Various Palladium Catalysts in the Suzuki-Miyaura Coupling of 5-Indole Boronic Acid with 3-Chloroindazole

| Catalyst System | Ligand | Conversion (%) | Yield (%) |

| Pd₂(dba)₃ | XPhos | 75 | 56 |

| Pd₂(dba)₃ | SPhos | 71 | 52 |

| Pd₂(dba)₃ | RuPhos | 59 | 40 |

| Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |

| Pd(OAc)₂ | XPhos | 68 | 49 |

| Pd(OAc)₂ | SPhos | 65 | 47 |

| XPhos Pd G2 | XPhos | 87 | 69 |

| SPhos Pd G2 | SPhos | 97 | 80 |

Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.

This data suggests that palladacycle precatalysts, such as SPhos Pd G2 and XPhos Pd G2, can provide superior yields in the coupling of indole boronic acids. For challenging couplings, these advanced catalyst systems are often the preferred choice.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with aryl or heteroaryl halides. These should be considered as starting points, and optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

SPhos Pd G2 (2-5 mol%)

-

Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware (Schlenk flask or sealed vial)

-

Magnetic stirrer and heating plate

Procedure:

-

To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the aryl bromide, SPhos Pd G2, and potassium phosphate.

-

Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final reaction concentration is typically between 0.1 and 0.5 M.

-

Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the coupling partners.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-